

Spectroscopic Profile of Picraline: A Technical Guide

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Compound of Interest

Compound Name: *Picraline*

Cat. No.: *B586500*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Picraline**, an indole alkaloid isolated from plants of the *Alstonia* genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Note on Nomenclature: The data presented herein is primarily associated with the compound identified as "Picralstonine" in the cited literature. Picralstonine is considered to be synonymous with or a closely related structural isomer of **Picraline**. For clarity and accuracy, the name used in the original source will be maintained in the data presentation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Picraline** (Picralstonine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Picralstonine (300 MHz, CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.61	d	4.59
5 α	4.84	m	15.6
5 β	3.01	d	
6 α	2.44	m	
6 β	2.22	m	7.5
9	7.51	d	
10	7.12	t	
11	7.26	t	7.5
12	7.46	d	7.5
14 α	2.76	dd	13.75, 4.34
14 β	2.16	m	6.94
15	3.27	m	
17	2.44	d	
18	5.40	dd	6.94, 4.5
20 α	3.10	d	17.61
20 β	3.77	dm	17.61
OCH ₃	3.72	s	8.05
NH	8.05	s	

Data sourced from Atta-ur-Rahman et al. (1987).

Table 2: ¹³C NMR Spectroscopic Data for Picralstonine (75 MHz, CDCl₃)

Carbon	Chemical Shift (δ , ppm)
2	136.2
3	52.1
5	53.7
6	35.1
7	109.8
8	128.1
9	118.2
10	119.7
11	121.8
12	110.9
13	136.2
14	26.0
15	35.1
16	109.8
17	45.9
18	124.9
19	130.1
20	45.9
21	53.7
C=O	170.5
OCH ₃	52.1

Data sourced from Atta-ur-Rahman et al. (1987).

Infrared (IR) Spectroscopy

Specific IR data for Picralstonine is not readily available in the reviewed literature. However, analysis of related indole alkaloids from *Alstonia scholaris* suggests the presence of the following characteristic absorption peaks:

- $\sim 3431\text{ cm}^{-1}$: N-H stretching vibration of the indole ring.
- $\sim 1735\text{ cm}^{-1}$ and $\sim 1718\text{ cm}^{-1}$: C=O stretching vibrations, indicative of ester and/or ketone functional groups.

Mass Spectrometry (MS)

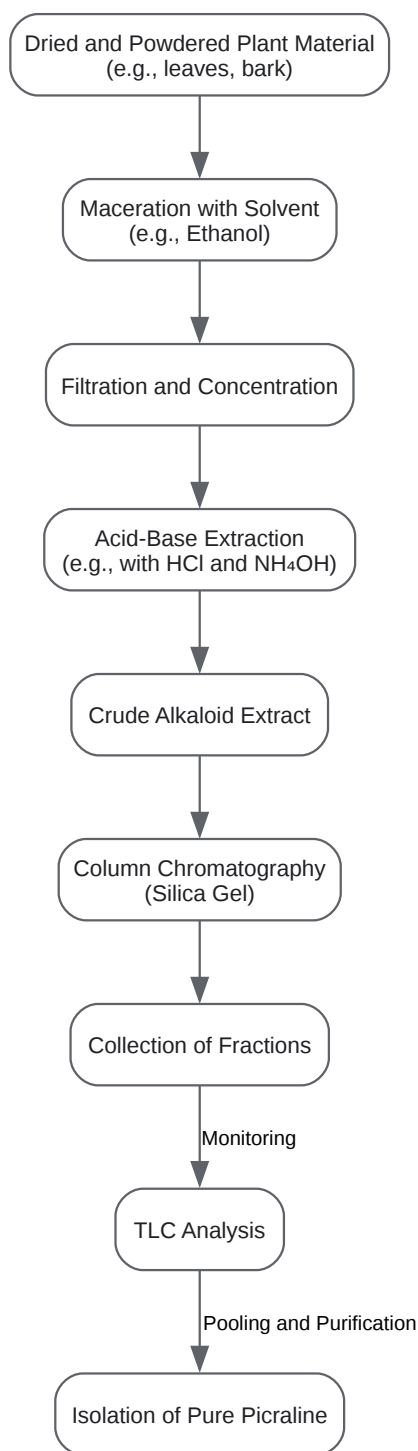
Detailed mass spectral data and fragmentation patterns for Picralstonine are not explicitly provided in the readily available literature. However, based on the structure of related indole alkaloids, the molecular ion peak (M^+) would be expected, followed by fragmentation patterns characteristic of the indole nucleus and the specific side chains. Common fragmentation would likely involve the loss of the methoxycarbonyl group and cleavages within the complex ring system.

Experimental Protocols

The following protocols are generalized from methods described for the isolation and spectroscopic analysis of alkaloids from *Alstonia scholaris*.

Isolation of Picraline (Picralstonine)

A general workflow for the isolation of alkaloids from *Alstonia scholaris* is depicted below.



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Figure 1. General workflow for the isolation of **Picraline**.

NMR Spectroscopic Analysis

- **Sample Preparation:** A few milligrams of the purified alkaloid are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
- **^1H NMR:** Standard acquisition parameters are used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR:** Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.0 ppm).

Infrared (IR) Spectroscopic Analysis

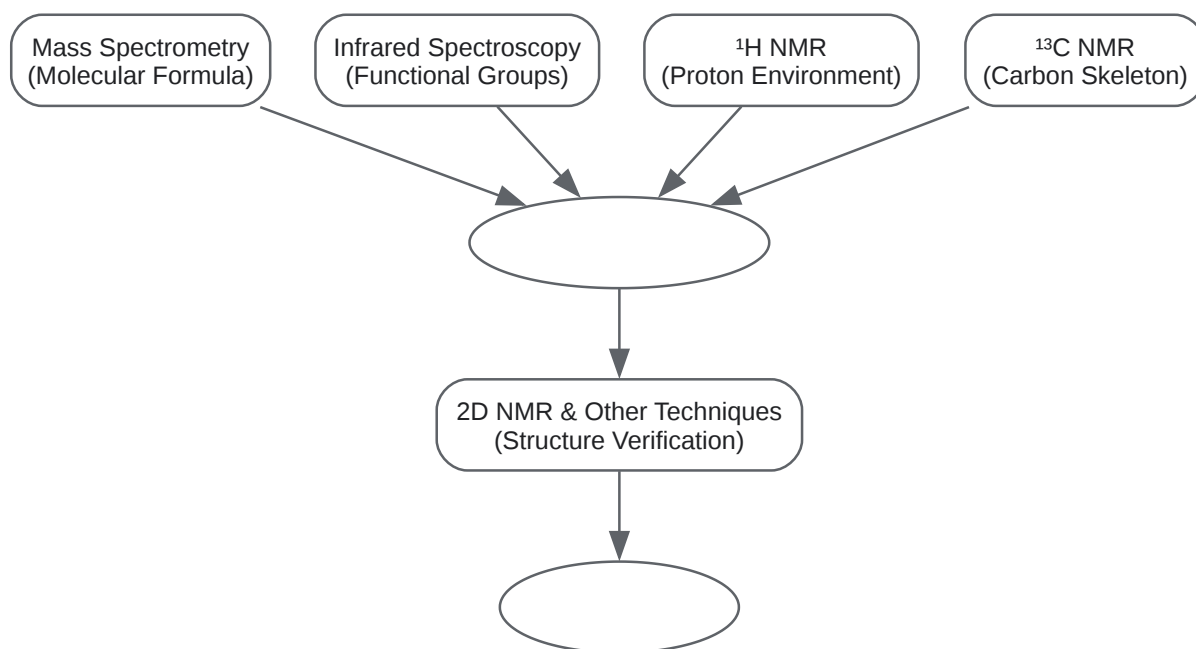
- **Sample Preparation:** A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometric (MS) Analysis

- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is used.
- **Ionization:** Electron Impact (EI) is a common ionization method for this class of compounds.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical progression, as illustrated below.



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Figure 2. Logical flow of structure elucidation.

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